molecular formula C9H19NO2 B3100930 Tert-butyl 4-(methylamino)butanoate CAS No. 138007-25-7

Tert-butyl 4-(methylamino)butanoate

Cat. No. B3100930
M. Wt: 173.25 g/mol
InChI Key: ZXCSNMBUGDAUGE-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

In methanol (70 ml) was dissolved tert-butyl 4-[(benzyloxy)carbonyl]-4-methylaminobutyrate (6.06 g), and to the mixture was added 10% palladium-carbon (580 mg). Under hydrogen atmosphere, the mixture was stirred at room temperature for 3 hours, and 10% palladium-carbon was removed. The solvent was evaporated under reduced pressure to give tert-butyl 4-methylaminobutyrate (3.35 g, 98%).
Name
tert-butyl 4-[(benzyloxy)carbonyl]-4-methylaminobutyrate
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
580 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([CH:11]([NH:21][CH3:22])[CH2:12][CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])=O)C1C=CC=CC=1>CO.[C].[Pd]>[CH3:22][NH:21][CH2:11][CH2:12][CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15] |f:2.3|

Inputs

Step One
Name
tert-butyl 4-[(benzyloxy)carbonyl]-4-methylaminobutyrate
Quantity
6.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C(CCC(=O)OC(C)(C)C)NC
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
580 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under hydrogen atmosphere, the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
10% palladium-carbon was removed
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNCCCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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